molecular formula C10H9BrN2O2 B8639488 Isopropyl 5-bromo-3-cyanopicolinate

Isopropyl 5-bromo-3-cyanopicolinate

Cat. No. B8639488
M. Wt: 269.09 g/mol
InChI Key: STZHLHUHWXMUTN-UHFFFAOYSA-N
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Patent
US08772300B2

Procedure details

To a solution of 5-bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester (70 mg, 0.26 mmol) in a mixture of THF (3 ml) and water (3 ml) was added lithium hydroxide monohydrate (32.75 mg, 0.78 mmol, 3 equiv.). The reaction mixture was stirred for 2 hours at 25° C. The mixture was acidified with 2N aqueous HCl solution (pH 5) and extracted with EtOAc (2×15 ml). The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to dryness to give 5-bromo-3-cyano-pyridine-2-carboxylic acid (45 mg, 76%) as a yellow solid which was used in next step without further purification.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
32.75 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[C:12]([C:13]#[N:14])=[CH:11][C:10]([Br:15])=[CH:9][N:8]=1)=[O:6])(C)C.O.[OH-].[Li+].Cl>C1COCC1.O>[Br:15][C:10]1[CH:11]=[C:12]([C:13]#[N:14])[C:7]([C:5]([OH:6])=[O:4])=[N:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC=C(C=C1C#N)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
32.75 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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